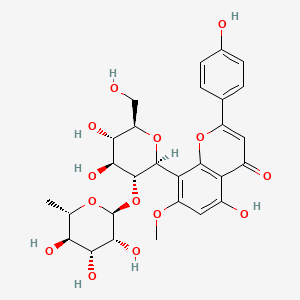

Isoswertisin 2''-rhamnoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-O-methylvitexin 2''-O-alpha-L-rhamnoside is a derivative of vitexin having a alpha-L-rhamnosyl residue attached at the 2''-position of the glucitol moiety and a methyl group attached at the O-7 position of the chromene. It is a dihydroxyflavone, a monomethoxyflavone, a disaccharide derivative and a C-glycosyl compound. It derives from a vitexin. It is a conjugate acid of a 7-O-methylvitexin 2''-O-alpha-L-rhamnoside(1-).

Applications De Recherche Scientifique

Phytochemical Investigations

Isoswertisin 2-rhamnoside has been identified in various plants during phytochemical investigations. For instance, it was found in the leaves and stems of Peperomia obtusifolia, a member of the Piperaceae family, along with other compounds. These flavones displayed weak antifungal activity against Cladosporium cladosporioides and C. sphaerospermum (Mota et al., 2011).

Solution Conformations and Absolute Configuration

The combination of experimental and theoretical Raman optical activity data for isoswertisin-4′-methyl-ether-2′′α-L-rhamnoside, a related compound, has provided detailed information about its conformational preferences in aqueous solution and the absolute configuration of the glycosidic linkage. This underscores the importance of explicit solvation in accurate predictions of the conformational ensemble and vibrational optical activity properties of natural products (Calisto et al., 2017).

Presence in Avena Sativa and Antioxidant Properties

Isoswertisin 2-rhamnoside was also found in Avena sativa leaves, stems, and inflorescences. This research contributes to understanding the chemical composition of this plant and its potential benefits. Additionally, C-glycosylflavonoids like isoswertisin 2-rhamnoside have demonstrated significant antioxidant and urease inhibitory activities, as observed in studies involving Celtis africana (Chopin et al., 1977; Perveen et al., 2011).

Absorption and Bioavailability Studies

In studies focusing on the absorption properties of flavonoids, including isoswertisin, it was found that compounds with certain structural features (e.g., 7-OCH3) are absorbed passively. These studies are crucial in understanding the bioavailability and potential therapeutic effects of these compounds (Liu et al., 2015).

Pharmacological Effects

The pharmacological effects of C-glycoside flavones, including isoswertisin 2-rhamnoside, have been reviewed, particularly focusing on compounds extracted from the leaves of Belamcanda chinensis. These studies provide insights into the potential medicinal applications of these compounds (Deng, 2010).

Propriétés

Numéro CAS |

64821-00-7 |

|---|---|

Nom du produit |

Isoswertisin 2''-rhamnoside |

Formule moléculaire |

C28H32O14 |

Poids moléculaire |

592.5 g/mol |

Nom IUPAC |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O14/c1-10-20(33)22(35)24(37)28(39-10)42-27-23(36)21(34)17(9-29)41-26(27)19-16(38-2)8-14(32)18-13(31)7-15(40-25(18)19)11-3-5-12(30)6-4-11/h3-8,10,17,20-24,26-30,32-37H,9H2,1-2H3/t10-,17+,20-,21+,22+,23-,24+,26-,27+,28-/m0/s1 |

Clé InChI |

HFUYHHROXLKXRR-WBXLRLGPSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |

Origine du produit |

United States |

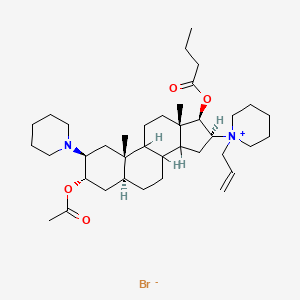

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)

![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)

![1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid](/img/structure/B1206798.png)